Dup 105
Overview
Description
Preparation Methods
The synthesis of DuP 105 involves the formation of an oxazolidinone ring, which is a key structural feature of this compound . The synthetic route typically includes the reaction of a suitable amine with a carbonyl compound to form the oxazolidinone ring . Industrial production methods for this compound involve optimizing reaction conditions to achieve high yields and purity . Specific details on the reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
DuP 105 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding sulfide form.
Substitution: This compound can undergo substitution reactions, particularly at the oxazolidinone ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include sulfoxide and sulfide derivatives .
Scientific Research Applications
DuP 105 has a wide range of scientific research applications, including:
Mechanism of Action
DuP 105 exerts its antibacterial effects by inhibiting ribosomal protein synthesis in bacteria . It binds to the bacterial ribosome and prevents the formation of functional protein complexes, thereby inhibiting bacterial growth . This mechanism is unique to oxazolidinones and distinguishes this compound from other classes of antibacterial agents .
Comparison with Similar Compounds
DuP 105 is compared with other oxazolidinone compounds such as DuP 721 . DuP 721 is approximately four-fold more active than this compound against certain bacterial strains . this compound has shown significant activity against strains of Staphylococcus epidermidis . Other similar compounds include cefazolin, cephalexin, ciprofloxacin, clindamycin, oxacillin, penicillin, and vancomycin . The uniqueness of this compound lies in its specific activity against gram-positive bacteria and its novel mechanism of action .
Properties
IUPAC Name |
N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTTWOVTZKVWTO-ZOZMEPSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914313 | |
Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96800-41-8 | |
Record name | 4-Methylsulfinylphenyloxooxazolidinylmethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096800418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({3-[4-(Methanesulfinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUP-105 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYQQGUHGVT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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